3-Chloro-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Description
This compound features a pyrrolidine ring substituted at the 3-position with both methoxymethyl (-CH2OCH3) and trifluoromethyl (-CF3) groups. A propan-1-one moiety is attached to the pyrrolidine nitrogen, with a chlorine atom at the third carbon of the propane chain. Its molecular formula is C9H13ClF3NO2, and the calculated molecular weight is 259.65 g/mol . The trifluoromethyl group enhances electrophilicity at the ketone, while the chloro substituent may facilitate nucleophilic substitution reactions.
Properties
IUPAC Name |
3-chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-17-7-9(10(12,13)14)3-5-15(6-9)8(16)2-4-11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKFEUQOUAITKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)C(=O)CCCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus trichloride.
Addition of the Methoxymethyl Group: The methoxymethyl group can be added through an alkylation reaction using methoxymethyl chloride.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Chloro-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one (CAS: 2098117-54-3) Molecular Formula: C9H16ClNO2 Molecular Weight: 205.68 g/mol Key Differences: The methoxymethyl group is at the 2-position of pyrrolidine instead of the 3-position, and the trifluoromethyl group is absent.
Functional Group Modifications
- 3-(2-Aminophenoxy)-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one Molecular Formula: C15H22N2O3 Molecular Weight: 278.35 g/mol Key Differences: The chloro and trifluoromethyl groups are replaced with a 2-aminophenoxy substituent. This introduces hydrogen-bonding capability and aromaticity, which could enhance binding to biological targets like enzymes or receptors.
Chain Length and Lipophilicity
- 1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) Structure: A 16-carbon chain replaces the chloro-propanone moiety.
Aromatic vs. Aliphatic Substituents
- 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i)
Structural and Functional Analysis Table
Research Findings and Implications
- Reactivity: The target compound’s chloro group is more reactive toward nucleophilic substitution than non-halogenated analogs (e.g., 1g or 1h) .
- Biological Activity : Analogs with aromatic groups (e.g., 1i) may exhibit stronger binding to hydrophobic protein pockets, while the target compound’s steric bulk could improve metabolic stability .
Biological Activity
3-Chloro-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, with the CAS number 2097973-70-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C₁₀H₁₅ClF₃NO₂
- Molecular Weight : 273.68 g/mol
- Structure : The compound features a pyrrolidine ring substituted with trifluoromethyl and methoxymethyl groups, contributing to its unique chemical reactivity and biological profile.
Mechanisms of Biological Activity
Research indicates that compounds similar to 3-chloro derivatives often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in signal transduction and are involved in numerous physiological processes. The compound may exhibit modulatory effects on specific GPCRs, influencing pathways related to inflammation and pain perception .
- Enzyme Inhibition : The presence of halogen and methoxy groups in the structure can enhance binding affinity to enzyme active sites, potentially inhibiting enzymes involved in metabolic pathways or disease processes.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For instance, a related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that 3-chloro derivatives could also possess anticancer properties, warranting further investigation.
Immunomodulatory Effects
The compound's structure suggests potential immunomodulatory effects. Research has indicated that modifications in pyrrolidine structures can lead to alterations in immune cell function, possibly enhancing or suppressing immune responses . This opens avenues for exploring its use in autoimmune diseases or as an adjunct therapy in cancer treatments.
Case Studies and Research Findings
A selection of studies highlights the biological activity of similar compounds:
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting a trifluoromethyl- and methoxymethyl-substituted pyrrolidine precursor with 3-chloropropanoyl chloride. Key parameters include:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or THF to prevent hydrolysis of the acyl chloride .
- Catalyst : Triethylamine or DMAP can enhance reaction rates by neutralizing HCl byproducts .
Table 1 : Example Reaction Conditions for Similar Compounds
| Reaction Type | Solvent | Catalyst | Yield Range | Reference |
|---|---|---|---|---|
| Acylation | DCM | Et₃N | 60–75% | |
| Coupling | THF | DMAP | 70–85% |
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral regions should be prioritized?
- Methodological Answer :
- NMR : Focus on H and C signals for the pyrrolidine ring (δ 2.5–4.0 ppm for protons, δ 50–70 ppm for carbons) and the trifluoromethyl group (δ ~120 ppm in F NMR) .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .
Q. What purification methods are optimal post-synthesis, and how to assess purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor melting points (expected range: 80–100°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) at 1 mL/min verify purity (>98%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate with experimental X-ray crystallography data (e.g., bond angles from ).
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability. Compare with NMR chemical shift changes under thermal stress .
Q. What strategies resolve contradictory data between experimental and computational results regarding molecular conformation?
- Methodological Answer :
- Error Analysis : Check for systematic errors in computational models (e.g., basis set limitations in DFT) or experimental artifacts (e.g., crystal packing effects in X-ray data) .
- Cross-Validation : Use multiple techniques (e.g., NOESY NMR for solution-state conformation vs. X-ray for solid-state) to reconcile discrepancies .
Q. How can stereochemical challenges in synthesizing the pyrrolidine ring’s isomers be addressed?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control the stereochemistry at the pyrrolidine’s 3-position .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers and confirm enantiopurity (>99% ee) .
Q. How can degradation pathways under thermal or photolytic stress be systematically studied?
- Methodological Answer :
- Stress Testing : Expose the compound to UV light (254 nm) or heat (60–80°C) for 24–72 hours.
- LC-MS Analysis : Monitor degradation products (e.g., loss of methoxymethyl group via m/z shifts) and propose mechanisms (e.g., radical cleavage) .
Q. What safety protocols are critical for handling this compound, given its structural features?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with the chloro and trifluoromethyl groups .
- Ventilation : Use a fume hood during synthesis to prevent inhalation of volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal : Quench reactive intermediates (e.g., excess acyl chloride) with ice-cold sodium bicarbonate before disposal .
Data Contradiction Analysis
Example Scenario : Discrepancy between calculated (DFT) and observed (X-ray) bond lengths in the pyrrolidine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
